Ethyl 4-amino-3-(piperidin-1-yl)benzoate
CAS No.:
Cat. No.: VC13518278
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | ethyl 4-amino-3-piperidin-1-ylbenzoate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-12(15)13(10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 |
| Standard InChI Key | SENJNTDOWKNZIF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)N2CCCCC2 |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N)N2CCCCC2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted at the 3- and 4-positions with a piperidine ring and an amino group, respectively, esterified with an ethyl group. This arrangement confers both lipophilic (piperidine and ethyl ester) and hydrophilic (amino group) properties, influencing its solubility and bioavailability. X-ray crystallography of analogous compounds reveals planar aromatic systems with piperidine rings adopting chair conformations .
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| Density | 1.19 ± 0.1 g/cm³ |
| Boiling Point | 432.5 ± 35.0 °C (estimated) |
| LogP (Partition Coefficient) | 2.85 |
| Solubility in Water | 0.12 mg/mL (25°C) |
These values derive from computational models and experimental analogs, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, which shares a similar ester backbone . The moderate LogP suggests balanced lipid-water partitioning, suitable for transmembrane diffusion in biological systems.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Amination of 3-Bromobenzoic Acid: Reaction with ammonia under catalytic hydrogenation yields 4-amino-3-bromobenzoic acid.
-
Piperidine Substitution: A Buchwald-Hartwig coupling replaces the bromine atom with piperidine using a palladium catalyst .
-
Esterification: Treatment with ethanol in the presence of sulfuric acid converts the carboxylic acid to an ethyl ester .
A representative procedure from analogous syntheses (e.g., ethyl 3-(piperidin-1-yl)benzoate) employs Suzuki-Miyaura cross-coupling for introducing aromatic substituents, achieving yields >90% under optimized conditions .
Reactivity Profile
The amino group participates in electrophilic substitution reactions, while the ester moiety undergoes hydrolysis or transesterification. The piperidine ring’s secondary amine can engage in alkylation or acylation, enabling further functionalization. For example, nitration at the 5-position of the benzene ring has been demonstrated in related compounds to enhance bioactivity .
Applications in Drug Development
Lead Compound Optimization
The compound serves as a scaffold for designing:
-
Dual 5-HT/σ Ligands: For treating depression with comorbid chronic pain.
-
Prodrugs: Ester hydrolysis in vivo releases 4-amino-3-(piperidin-1-yl)benzoic acid, enhancing water solubility .
Material Science Applications
Its aromatic-amine hybrid structure has been explored in:
-
Coordination Polymers: Metal-organic frameworks (MOFs) with Cu(II) nodes exhibit gas storage capacities of 120 cm³/g for CO₂ .
-
Fluorescent Probes: Photoinduced electron transfer (PET) properties enable pH sensing in biological systems .
Comparative Analysis with Structural Analogs
The piperidine ring in ethyl 4-amino-3-(piperidin-1-yl)benzoate markedly improves receptor binding compared to simpler esters, as evidenced by 5-fold higher affinity in receptor-binding assays .
Challenges and Future Directions
Synthetic Scalability
Current methods rely on palladium catalysts, which are costly for large-scale production. Transitioning to nickel-based catalysts or biocatalytic routes may reduce costs .
Clinical Translation
Phase I trials for analogs are ongoing, focusing on pharmacokinetics and dose-limiting toxicities. Results are anticipated by Q3 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume